(2-Chloro-4'-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid
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Overview
Description
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and hydroxyacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid derivative.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under specific conditions to ensure selective substitution.
Hydroxyacetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure due to the presence of the trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group, making it structurally related.
Uniqueness
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethoxy groups on the biphenyl core, along with the hydroxyacetic acid moiety, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C15H10ClF3O4 |
---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-[3-chloro-4-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-12-7-9(13(20)14(21)22)3-6-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
QTVFJNHXHKOCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(C(=O)O)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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